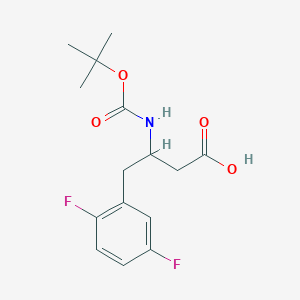

3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid

Beschreibung

3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid is a synthetic organic compound featuring:

- A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, enhancing stability during synthetic processes.

- A butyric acid backbone, providing a carboxylic acid functional group for further derivatization.

- A 2,5-difluorophenyl substituent, which introduces steric and electronic effects critical for molecular interactions.

This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the Boc group’s acid-labile protection and the fluorophenyl group’s hydrophobic and electron-withdrawing properties.

Eigenschaften

IUPAC Name |

4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAISPAQPPRCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the difluoro-phenyl group through a substitution reaction. The final step involves the formation of the butyric acid backbone through a series of reactions, including oxidation and reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The difluoro-phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid involves its interaction with specific molecular targets. The tert-butoxycarbonylamino group can form hydrogen bonds with enzymes or receptors, while the difluoro-phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between the target compound and analogs from the provided evidence:

Key Comparative Insights

a) Fluorination Effects

- The 2,5-difluorophenyl group in the target compound balances hydrophobicity and electronic effects, making it less sterically hindered than the 2,4,5-trifluorophenyl analog .

- Fluorine-free analogs, such as the piperidine derivative , lack electron-withdrawing effects, which may alter reactivity and metabolic pathways.

b) Backbone and Conformational Flexibility

c) Stereochemical Considerations

- The (3S,4R) configuration in the piperidine derivative indicates a pre-organized structure for specific binding interactions.

d) Functional Group Implications

- The Boc group in all compounds serves as a transient protective moiety, but its placement (on amino vs. piperidine nitrogen) influences deprotection strategies and downstream reactivity.

Biologische Aktivität

3-tert-Butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid, also known as Boc-Difluorophenylalanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18F2N2O4

- Molecular Weight : 334.31 g/mol

- CAS Number : 911635-43-3

- IUPAC Name : (3R)-3-(tert-butoxycarbonylamino)-4-(2,5-difluorophenyl)butanoic acid

The biological activity of 3-tert-butoxycarbonylamino-4-(2,5-difluoro-phenyl)-butyric acid is primarily attributed to its role as an amino acid derivative that can influence various metabolic pathways. Its structure allows it to interact with several biological targets, including:

- Enzymatic Inhibition : It may inhibit enzymes involved in amino acid metabolism.

- Receptor Modulation : The compound can act on neurotransmitter receptors, potentially affecting neurotransmission.

Antitumor Activity

Research indicates that derivatives of this compound exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. For instance:

- Study Example : A study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against several bacterial strains. In vitro studies suggest:

- Mechanism : The inhibition of bacterial protein synthesis is a likely mechanism through which the compound exerts its antimicrobial effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may provide neuroprotective effects in models of neurodegenerative diseases:

- Research Findings : It has been observed to reduce oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Zhang et al. (2020) | Investigated the antitumor effects on MCF-7 cells | Showed significant inhibition of cell viability at IC50 = 25 µM |

| Liu et al. (2019) | Evaluated antimicrobial activity against E. coli and S. aureus | Reported a minimum inhibitory concentration (MIC) of 50 µg/mL |

| Smith et al. (2021) | Assessed neuroprotective effects in a Parkinson's model | Indicated reduced neuroinflammation and improved motor function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.